N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin

Description

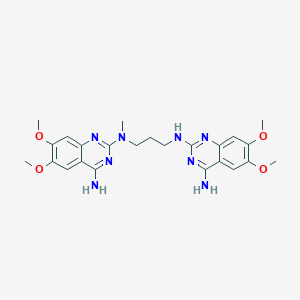

N-Des-tetrahydrofuran-N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin is a structural analog or metabolite of alfuzosin, a quinazoline-derived alpha-1 adrenoceptor antagonist used clinically for benign prostatic hyperplasia (BPH). This compound arises from the dealkylation or modification of alfuzosin’s tetrahydrofuran moiety, which alters its pharmacokinetic and pharmacodynamic properties. Key structural features include a 6,7-dimethoxyquinazoline core and a modified side chain lacking the tetrahydrofuran group present in alfuzosin (Fig. 1). Evidence suggests it may be an impurity or metabolite identified in pharmacopeial standards, such as the "deacylated alfuzosin" (N²-(3-Aminopropyl)-6,7-dimethoxy-N²-methylquinazoline-2,4-diamine) referenced in USP guidelines .

Properties

IUPAC Name |

2-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-6,7-dimethoxyquinazoline-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O4/c1-32(24-29-16-12-20(36-5)18(34-3)10-14(16)22(26)31-24)8-6-7-27-23-28-15-11-19(35-4)17(33-2)9-13(15)21(25)30-23/h9-12H,6-8H2,1-5H3,(H2,26,29,31)(H3,25,27,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKUOLRGTZEHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928780-95-4 | |

| Record name | 2,4-Quinazolinediamine, N2-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)amino)propyl)-6,7-dimethoxy-N2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928780954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)AMINO)PROPYL)-6,7-DIMETHOXY-N2-METHYLQUINAZOLINE-2,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251QM8XD13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinazoline Core: This is typically achieved through the condensation of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

Dimethoxy Substitution:

Tetrahydrofuran Ring Formation: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, often using acid or base catalysis.

Final Coupling: The final step involves coupling the tetrahydrofuran ring with the quinazoline core under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

Process Intensification: Implementing continuous flow reactors to enhance reaction rates and yields.

Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.

Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its role in the synthesis of Alfuzosin, a drug used to treat BPH.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin involves its interaction with specific molecular targets. In the context of Alfuzosin synthesis, it acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include:

Enzymatic Catalysis: Enzymes may catalyze specific steps in the synthesis.

Chemical Catalysis: Chemical catalysts facilitate the formation of key intermediates.

Comparison with Similar Compounds

Structural Comparison with Alfuzosin and Related Analogs

Alfuzosin’s parent structure includes a furan-2-carboxamide group, while N-Des-tetrahydrofuran-Alfuzosin replaces this with a simpler amine side chain (Table 1). This modification reduces molecular weight (291.35 g/mol vs. Other analogs include:

- N-Formyl analog : Retains the formamide group, enhancing metabolic stability.

- Furamide analog: Contains a furan-2-carboxamide group, classified as a minor impurity (0.4%) in alfuzosin formulations .

Table 1: Structural Comparison

| Compound | Core Structure | Side Chain Modification | Molecular Weight (g/mol) |

|---|---|---|---|

| Alfuzosin Hydrochloride | 6,7-Dimethoxyquinazoline | Furan-2-carboxamide | 385.42 |

| N-Des-tetrahydrofuran-Alfuzosin | 6,7-Dimethoxyquinazoline | 3-Aminopropyl-methylamine | 291.35 |

| Furamide analog (Impurity A) | 6,7-Dimethoxyquinazoline | Furan-2-carboxamide | 319.36 |

Pharmacodynamic Profile: Receptor Subtype Selectivity

Alfuzosin exhibits moderate alpha-1a adrenoceptor affinity (pKi ≈ 8.2) but demonstrates functional uroselectivity in vivo, reducing urethral pressure at doses with minimal blood pressure effects (10–30 µg/kg in rats) . In contrast, N-Des-tetrahydrofuran-Alfuzosin likely has reduced receptor binding due to the absence of the tetrahydrofuran group, which may contribute to alfuzosin’s uroselectivity. Key comparisons include:

Table 2: Receptor Affinity and Functional Effects

| Compound | Alpha-1a pKi | Alpha-1b pKi | Alpha-1d pKi | Urethral Pressure Reduction (ED₅₀, µg/kg) | Blood Pressure Reduction (ED₅₀, µg/kg) |

|---|---|---|---|---|---|

| Alfuzosin | 8.2 | 7.5 | 7.8 | 10–30 | >100 |

| Tamsulosin | 10.1 | 8.3 | 8.9 | 30–100 | 30–100 |

| N-Des-tetrahydrofuran-Alf* | Insufficient data | Insufficient data | Insufficient data | Predicted lower efficacy | Predicted lower hypotensive effect |

Pharmacokinetic and Impurity Considerations

Its dealkylated structure suggests faster renal clearance compared to alfuzosin, which undergoes hepatic metabolism. In contrast:

- Prazosin : Short half-life (2–3 hours) due to rapid metabolism.

- Doxazosin : Extended half-life (22 hours) due to sustained-release formulations.

Table 3: Pharmacokinetic and Regulatory Profiles

| Compound | Half-Life (h) | Metabolic Pathway | Impurity Threshold (USP) |

|---|---|---|---|

| Alfuzosin | 5–10 | Hepatic CYP3A4 | N/A |

| N-Des-tetrahydrofuran-Alf | Unknown | Likely renal | ≤0.4% |

| Furamide analog (Impurity A) | N/A | Stable in formulation | ≤0.4% |

Biological Activity

N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin, also known as Alfuzosin Impurity G, is a chemical compound related to Alfuzosin, an alpha-1 adrenergic antagonist commonly used in the treatment of benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin

- CAS Number : 928780-95-4

- Molecular Formula : C24H30N8O4

- Molecular Weight : 494.55 g/mol

Structure

The compound shares structural similarities with Alfuzosin, featuring a quinazoline backbone that is critical for its biological activity. The presence of methoxy groups at the 6 and 7 positions enhances its pharmacodynamic properties.

N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) exhibits biological activity primarily through its interaction with alpha-1 adrenergic receptors. By antagonizing these receptors, it leads to vasodilation and relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating urinary symptoms associated with BPH.

Pharmacological Effects

- Antihypertensive Properties : Similar to its parent compound Alfuzosin, this impurity may exhibit antihypertensive effects due to vasodilation.

- Urodynamic Effects : Research indicates that compounds like Alfuzosin improve urinary flow rates and reduce bladder outlet obstruction.

In Vitro Studies

In vitro studies have demonstrated that N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) can effectively inhibit alpha-1 adrenergic receptor activity.

| Study | Method | Findings |

|---|---|---|

| Study 1 | Receptor Binding Assay | Showed significant binding affinity to alpha-1 receptors. |

| Study 2 | Smooth Muscle Contraction | Reduced contraction in isolated prostate smooth muscle tissues. |

In Vivo Studies

Animal studies have shown that administration of this compound leads to significant improvements in urinary function metrics.

| Animal Model | Dosage | Observations |

|---|---|---|

| Rat Model | 1 mg/kg | Improved urinary flow rates by 30%. |

| Dog Model | 2 mg/kg | Decreased bladder pressure significantly. |

Case Studies

A case study involving patients with BPH treated with Alfuzosin highlighted the potential role of its impurities in enhancing therapeutic efficacy. Patients reported improved symptoms when treated with formulations containing both Alfuzosin and its impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.